6-Methylthiazolo[5,4-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylthiazolo[5,4-b]pyridin-2-amine is a chemical compound with the molecular formula C7H7N3S . It is used in scientific research and has diverse applications due to its unique structure.
Synthesis Analysis
The synthesis of this compound and its derivatives involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields a series of 1,3-thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a thiazolo[5,4-b]pyridine core with a methyl group attached to the 6-position . The molecular weight of this compound is 165.22 .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at room temperature . The exact boiling point is not specified .Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of N-substituted Derivatives : The compound 2-(Chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine, related to 6-Methylthiazolo[5,4-b]pyridin-2-amine, has been synthesized and used in creating novel 2-aminomethyloxazolo[5,4-b]pyridine derivatives through nucleophilic substitution with various amines and a cyclic amide (Palamarchuk et al., 2019).
Preparation of Pyrimidinethiols and Derivatives : The synthesis of pyrimidinethiols and related thiazolo[5,4-d]pyrimidines has been reported, involving reactions with phosphorus pentasulfide and various amines, leading to novel pyrimidine derivatives (Harnden & Hurst, 1990).
Formation of Thiazolo[5,4-b]pyridine Derivatives : A one-step synthesis has been developed to create a range of thiazolo[5,4-b]pyridines from appropriately substituted chloronitropyridines and thioamides or thioureas, producing derivatives with diverse substituents (Sahasrabudhe et al., 2009).
Biological and Chemical Investigations
Anticonvulsant Activity Studies : Isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and isothiazolo[4,5-b]-2,7-naphthyridine derivatives, similar to the this compound structure, have been synthesized and tested for their anticonvulsant properties (Paronikyan et al., 2002).
Structural Characterization for Analgesic Applications : The structural characterization of analgesic isothiazolopyridines of Mannich base type has been conducted, including X-ray analysis to understand their molecular packing and potential therapeutic applications (Karczmarzyk & Malinka, 2008).
Safety and Hazards
The safety information for 6-Methylthiazolo[5,4-b]pyridin-2-amine indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known that thiazolo[4,5-b]pyridines, a class of compounds to which 6-methylthiazolo[5,4-b]pyridin-2-amine belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
Thiazolo[4,5-b]pyridines are known to exhibit a broad spectrum of pharmacological activities, suggesting diverse modes of action .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, indicating that they likely affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
properties
IUPAC Name |
6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-4-2-5-6(9-3-4)11-7(8)10-5/h2-3H,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKULWNBIKFVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.